molecular formula C22H21N3O B12905188 N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine CAS No. 652143-62-9

N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine

Cat. No.: B12905188
CAS No.: 652143-62-9
M. Wt: 343.4 g/mol
InChI Key: XCOMTTDNPBJOAZ-UHFFFAOYSA-N
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Description

N,N-Diethyl-4’-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1’-biphenyl]-4-amine is a complex organic compound that features a biphenyl core substituted with an oxazolo[4,5-b]pyridine moiety and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4’-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1’-biphenyl]-4-amine typically involves multiple steps. One common approach starts with the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The intermediate product is then subjected to a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium catalysts and cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4’-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N,N-Diethyl-4’-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4’-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-4’-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern and the presence of both an oxazolo[4,5-b]pyridine moiety and a diethylamino group. This combination of features may confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

652143-62-9

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

N,N-diethyl-4-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]aniline

InChI

InChI=1S/C22H21N3O/c1-3-25(4-2)19-13-11-17(12-14-19)16-7-9-18(10-8-16)22-24-21-20(26-22)6-5-15-23-21/h5-15H,3-4H2,1-2H3

InChI Key

XCOMTTDNPBJOAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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